![molecular formula C14H13NO3 B14188532 2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione CAS No. 851077-55-9](/img/structure/B14188532.png)
2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of a naphthalene ring system substituted with an amino group and an ethenyloxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,4-dione as the core structure.
Amination: The naphthalene-1,4-dione undergoes amination with 2-(Ethenyloxy)ethylamine under controlled conditions to introduce the amino group.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as:
Purification: The crude product is purified using techniques like recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinones with various functional groups.
Scientific Research Applications
2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Induce Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Generate Reactive Oxygen Species (ROS): It can generate ROS, which can cause oxidative stress and damage to cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(Dimethylamino)ethyl]amino}naphthalene-1,4-dione: Similar structure but with a dimethylamino group instead of an ethenyloxyethyl group.
2-{[2-(Aminoethyl)amino}naphthalene-1,4-dione: Contains an aminoethyl group instead of an ethenyloxyethyl group.
Uniqueness
2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione is unique due to the presence of the ethenyloxyethyl group, which can impart different chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
851077-55-9 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-(2-ethenoxyethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H13NO3/c1-2-18-8-7-15-12-9-13(16)10-5-3-4-6-11(10)14(12)17/h2-6,9,15H,1,7-8H2 |
InChI Key |
ZVQVVFKXGVGNKX-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCNC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-3-(4-Nitrophenyl)-1-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}triaz-1-ene](/img/structure/B14188451.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]-](/img/structure/B14188458.png)


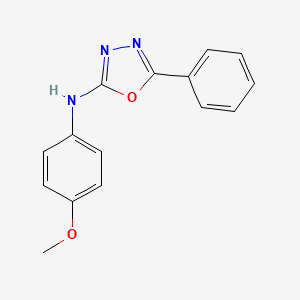
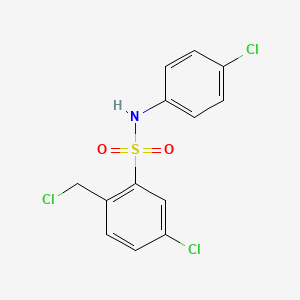
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-3-pyridinyl-](/img/structure/B14188501.png)
![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate](/img/structure/B14188510.png)
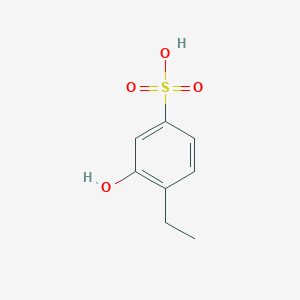
![1-[(Benzyloxy)methoxy]-4-iodobenzene](/img/structure/B14188526.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-fluorophenyl)-](/img/structure/B14188531.png)
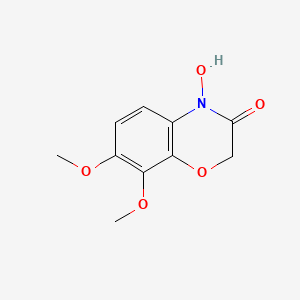
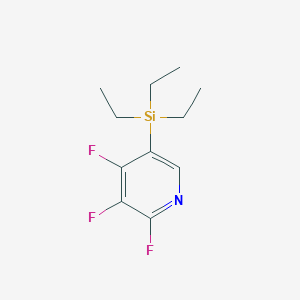
silane](/img/structure/B14188542.png)
